![molecular formula C18H26N2O2 B3008383 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide CAS No. 941954-45-6](/img/structure/B3008383.png)
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide
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Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide, also known as PTIQ, is a synthetic compound that belongs to the class of quinoline derivatives. PTIQ has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Phosphodiesterase III A (PDE3A) Inhibitor
The compound could potentially be used as a potent phosphodiesterase III A (PDE3A) inhibitor . PDE3A inhibitors have antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .
Antifungal Activity
The compound may have antifungal properties . Some related compounds have shown good antimicrobial activities .
Anti-HIV Activity
The compound could potentially be used in the treatment of HIV . Some related compounds have shown anti-HIV activity .
Anticancer Activity
The compound has been found to exhibit potent anti-cancer activity in preclinical studies.
Anti-inflammatory Activity
The compound has also shown anti-inflammatory activity in preclinical studies.
Clinical Trials
The compound is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
properties
IUPAC Name |
2-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)9-10-20-16-7-6-15(19-18(22)13(3)4)11-14(16)5-8-17(20)21/h6-7,11-13H,5,8-10H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAGUTPRWNBHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide |
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